molecular formula C17H27N3O B11802010 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11802010
M. Wt: 289.4 g/mol
InChI Key: NHSHSYMGWXTPSS-UHFFFAOYSA-N
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Description

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyridine and pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves the reaction of pyridine derivatives with morpholine and pyrrolidine under controlled conditions. The process may include steps such as:

    Formation of the Pyridine Intermediate: This involves the reaction of a suitable pyridine derivative with a butylpyrrolidine compound.

    Cyclization: The intermediate is then cyclized with morpholine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

4-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C17H27N3O/c1-2-3-8-19-9-4-5-16(19)15-6-7-17(18-14-15)20-10-12-21-13-11-20/h6-7,14,16H,2-5,8-13H2,1H3

InChI Key

NHSHSYMGWXTPSS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=C(C=C2)N3CCOCC3

Origin of Product

United States

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